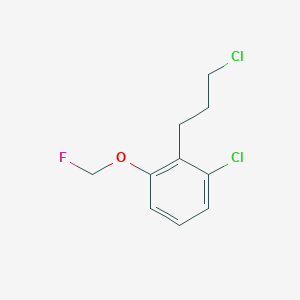
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and a fluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has a chlorine atom at the 1-position.
Introduction of the 3-Chloropropyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzene derivative reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluoromethoxy Group: The final step involves the introduction of the fluoromethoxy group. This can be done through a nucleophilic substitution reaction where the intermediate product reacts with fluoromethyl ether under basic conditions.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Techniques such as distillation, crystallization, or chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to modify the propyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products with different nucleophiles replacing the chlorine atoms.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Products with modified or reduced propyl groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(3-chloropropyl)benzene: Lacks the fluoromethoxy group, making it less reactive in certain chemical reactions.
1-Chloro-3-(fluoromethoxy)benzene: Lacks the 3-chloropropyl group, affecting its physical and chemical properties.
2-Chloro-3-(fluoromethoxy)benzene: Different substitution pattern on the benzene ring, leading to different reactivity and applications.
Uniqueness: 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene is unique due to the presence of both the 3-chloropropyl and fluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H11Cl2FO |
|---|---|
Molekulargewicht |
237.09 g/mol |
IUPAC-Name |
1-chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Cl2FO/c11-6-2-3-8-9(12)4-1-5-10(8)14-7-13/h1,4-5H,2-3,6-7H2 |
InChI-Schlüssel |
ZYYIHKICMMJNOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CCCCl)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


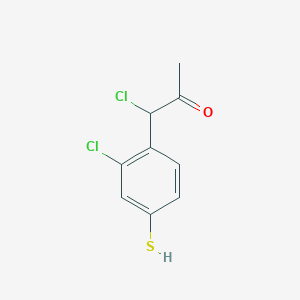

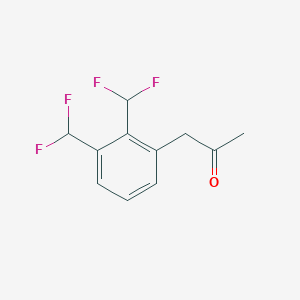

![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)


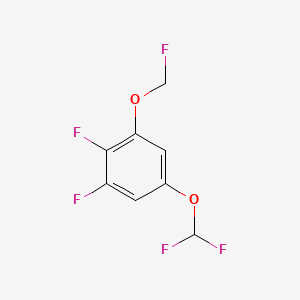
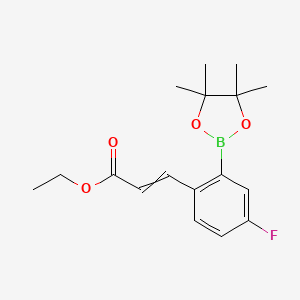
![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)

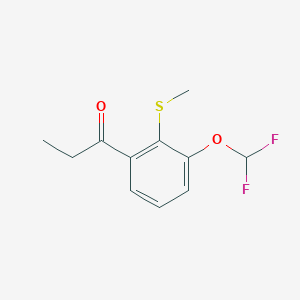

![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)
